
Benzeneethanamine, alpha-(1-methylethyl)-
Overview
Description
Benzeneethanamine, alpha-(1-methylethyl)-, also known as N-Isopropylamphetamine, is an organic compound with the chemical formula C12H19N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its applications in various industrial processes and scientific research .
Preparation Methods
The synthesis of Benzeneethanamine, alpha-(1-methylethyl)- typically involves the reaction of aromatic amines with iodoalkanes. One common method includes the reaction of benzylamine with isopropyl iodide to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzeneethanamine, alpha-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or tertiary amines .
Scientific Research Applications
Benzeneethanamine, alpha-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study the effects of phenethylamine derivatives on biological systems, particularly in the context of neurotransmitter activity.
Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of coatings, adhesives, plastics, and rubber products
Mechanism of Action
The mechanism of action of Benzeneethanamine, alpha-(1-methylethyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitters, the compound can influence mood, cognition, and behavior .
Comparison with Similar Compounds
Benzeneethanamine, alpha-(1-methylethyl)- is similar to other phenethylamine derivatives, such as:
Amphetamine: Both compounds share a similar structure, but Benzeneethanamine, alpha-(1-methylethyl)- has an isopropyl group instead of a methyl group, which affects its pharmacological properties.
Methamphetamine: This compound has a methyl group attached to the nitrogen atom, making it more potent in its stimulant effects compared to Benzeneethanamine, alpha-(1-methylethyl)-.
Benzeneethanamine, alpha-(1-methylethyl)- stands out due to its unique structural modifications, which confer distinct chemical and pharmacological properties.
Properties
IUPAC Name |
(2S)-3-methyl-1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXBEHEYPLJPX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196729 | |
| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46114-16-3 | |
| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)
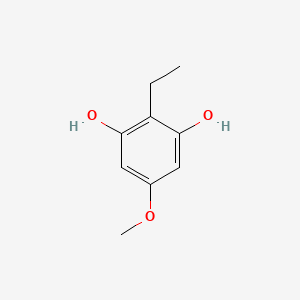

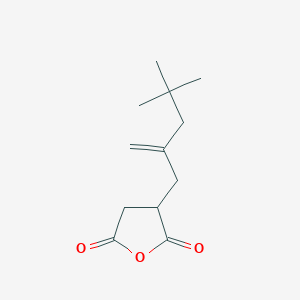

![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)
![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)
![N'1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B1621568.png)
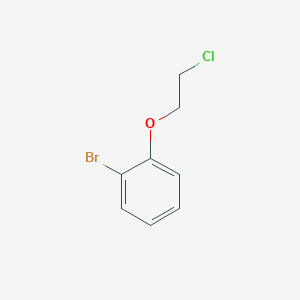
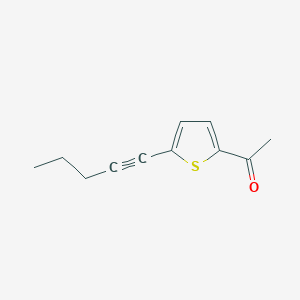
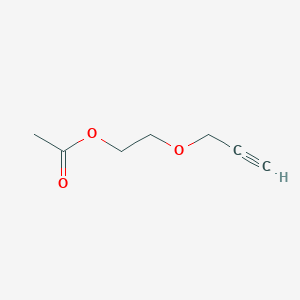

![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)

